Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom and an ester group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Biochemical Analysis
Biochemical Properties
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the downstream signaling pathways. This interaction is essential for its potential therapeutic applications in treating diseases like cancer and autoimmune disorders .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of JAK1 and JAK2, leading to altered gene expression and cellular metabolism . This compound can induce apoptosis in cancer cells by disrupting the signaling pathways that promote cell survival and proliferation. Additionally, it has been observed to modulate the immune response by affecting the signaling pathways of cytokines, which are critical for immune cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of JAK1 and JAK2 enzymes . This binding inhibits the phosphorylation of these enzymes, preventing the activation of downstream signaling molecules such as STAT (Signal Transducer and Activator of Transcription) proteins . By inhibiting this pathway, the compound can reduce the expression of genes involved in cell proliferation and survival, thereby exerting its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of JAK1 and JAK2 without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and immunosuppression . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of action in sufficient concentrations .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with its target enzymes and exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: The ester group can participate in condensation reactions with amines or alcohols to form amides or esters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used for substitution and condensation reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, amides, and esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Studies: The compound’s derivatives are studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds, contributing to the development of new chemical methodologies.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can act as inhibitors of enzymes like JAK1 and JAK2 by binding to their active sites and blocking their activity. This inhibition can modulate various signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
- Ethyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Uniqueness
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its fluoro or other halogen-substituted analogs. This uniqueness allows for specific substitution reactions that are not possible with other similar compounds, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-7-4-3-6(10)5-13(7)12-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZDMLVJWWDRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427376-40-6 | |
Record name | ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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